molecular formula C6H10O2S B6155114 1-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1361150-25-5

1-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B6155114
CAS No.: 1361150-25-5
M. Wt: 146.2
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Description

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H10O2S It is characterized by a cyclopropane ring substituted with a carboxylic acid group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with methylsulfanyl reagents under controlled conditions to introduce the methylsulfanyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

    1-Methylcyclopropane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    Cyclopropane-1-carboxylic acid: A simpler structure without the methylsulfanyl group, used in basic cyclopropane chemistry.

    2-(Methylsulfanyl)acetic acid: Contains a similar methylsulfanyl group but lacks the cyclopropane ring.

Uniqueness: 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the methylsulfanyl group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

1361150-25-5

Molecular Formula

C6H10O2S

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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